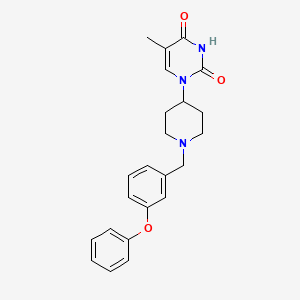

Anticancer agent 41

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Capecitabine is synthesized through a multi-step process. The synthesis involves the reaction of 5-deoxy-5-fluorocytidine with various reagents under controlled conditions to form the final product . The reaction conditions typically include specific temperatures, pH levels, and catalysts to ensure the desired chemical transformations.

Industrial Production Methods: In industrial settings, Capecitabine is produced using continuous flow synthesis . This method offers several advantages, including better heat and mass transfer, improved process control, and safety. Continuous flow synthesis also allows for the integration of in-line analysis and purification tools, making the production process more efficient .

Analyse Des Réactions Chimiques

Types of Reactions: Capecitabine undergoes several types of chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for its conversion into the active compound, 5-fluorocytidine.

Common Reagents and Conditions: The common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts . The reaction conditions are carefully controlled to ensure the desired chemical transformations occur efficiently.

Major Products Formed: The major product formed from these reactions is 5-fluorocytidine, which is the active compound responsible for the anticancer effects of Capecitabine .

Applications De Recherche Scientifique

Capecitabine has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry .

Chemistry: In chemistry, Capecitabine is used as a model compound for studying prodrug activation and the mechanisms of drug action .

Biology: In biology, it is used to study the effects of anticancer drugs on cellular processes, including cell cycle regulation, apoptosis, and DNA synthesis .

Medicine: In medicine, Capecitabine is widely used in clinical trials and research studies to evaluate its efficacy and safety in treating various types of cancer . It is also used to study drug resistance mechanisms and to develop new therapeutic strategies .

Industry: In the pharmaceutical industry, Capecitabine is used as a reference compound for the development of new anticancer drugs . It is also used in the production of generic versions of the drug .

Mécanisme D'action

Capecitabine exerts its effects by being enzymatically converted into 5-fluorocytidine, which inhibits the enzyme thymidylate synthase . This inhibition prevents the synthesis of thymidine, a nucleotide required for DNA replication . As a result, cancer cells are unable to proliferate and eventually undergo apoptosis . The molecular targets and pathways involved in this process include the inhibition of DNA synthesis and the induction of cell cycle arrest .

Comparaison Avec Des Composés Similaires

- 5-Fluorouracil

- Tegafur

- S-1 (combination of tegafur, gimeracil, and oteracil)

Comparison: Capecitabine is unique among these compounds due to its oral bioavailability and its ability to be selectively activated in tumor tissues . Unlike 5-fluorouracil, which requires intravenous administration, Capecitabine can be taken orally, making it more convenient for patients . Additionally, its selective activation in tumor tissues reduces the risk of systemic side effects, making it a safer option for long-term treatment .

Propriétés

Formule moléculaire |

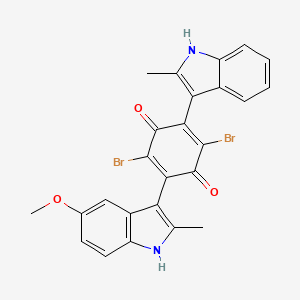

C25H18Br2N2O3 |

|---|---|

Poids moléculaire |

554.2 g/mol |

Nom IUPAC |

2,5-dibromo-3-(5-methoxy-2-methyl-1H-indol-3-yl)-6-(2-methyl-1H-indol-3-yl)cyclohexa-2,5-diene-1,4-dione |

InChI |

InChI=1S/C25H18Br2N2O3/c1-11-18(14-6-4-5-7-16(14)28-11)20-22(26)25(31)21(23(27)24(20)30)19-12(2)29-17-9-8-13(32-3)10-15(17)19/h4-10,28-29H,1-3H3 |

Clé InChI |

FKVALFMGXVALPW-UHFFFAOYSA-N |

SMILES canonique |

CC1=C(C2=C(N1)C=CC(=C2)OC)C3=C(C(=O)C(=C(C3=O)Br)C4=C(NC5=CC=CC=C54)C)Br |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.